molecular formula C13H9ClF2N2O5S B6614413 4-Chloro-n-[2-(difluoromethoxy)phenyl]-3-nitrobenzene-1-sulfonamide CAS No. 5527-81-1

4-Chloro-n-[2-(difluoromethoxy)phenyl]-3-nitrobenzene-1-sulfonamide

Cat. No. B6614413
CAS RN: 5527-81-1
M. Wt: 378.74 g/mol
InChI Key: CSDUXAMNOKDOCT-UHFFFAOYSA-N
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Description

4-Chloro-n-[2-(difluoromethoxy)phenyl]-3-nitrobenzene-1-sulfonamide (4-CN-DFP-NBS) is a sulfonamide compound that has been used in a variety of scientific research applications. It is a synthetic compound that is often used as a reagent in laboratory experiments. The compound has a wide range of biochemical and physiological effects that have been studied in detail.

Scientific Research Applications

4-Chloro-n-[2-(difluoromethoxy)phenyl]-3-nitrobenzene-1-sulfonamide has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, such as amino acids, peptides, and nucleosides. It has also been used as a reagent in the synthesis of a variety of other compounds, such as polymers, dyes, and pharmaceuticals. Additionally, 4-Chloro-n-[2-(difluoromethoxy)phenyl]-3-nitrobenzene-1-sulfonamide has been used in the study of the catalytic properties of enzymes and the study of the structure and function of proteins.

Mechanism Of Action

The mechanism of action of 4-Chloro-n-[2-(difluoromethoxy)phenyl]-3-nitrobenzene-1-sulfonamide is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase (COX). Inhibition of COX leads to the reduction of the production of prostaglandins, which are involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-n-[2-(difluoromethoxy)phenyl]-3-nitrobenzene-1-sulfonamide have been studied in detail. In laboratory experiments, the compound has been found to inhibit the production of prostaglandins, reduce inflammation, and reduce pain. Additionally, 4-Chloro-n-[2-(difluoromethoxy)phenyl]-3-nitrobenzene-1-sulfonamide has been found to reduce the growth of certain types of cancer cells and to inhibit the activity of certain enzymes.

Advantages And Limitations For Lab Experiments

The use of 4-Chloro-n-[2-(difluoromethoxy)phenyl]-3-nitrobenzene-1-sulfonamide in laboratory experiments has several advantages. The compound is relatively easy to synthesize and is stable in a variety of conditions. Additionally, the compound is non-toxic and has a low risk of causing side effects. However, the use of 4-Chloro-n-[2-(difluoromethoxy)phenyl]-3-nitrobenzene-1-sulfonamide in laboratory experiments is limited by its low solubility in water and its high cost.

Future Directions

There are a number of potential future directions for the use of 4-Chloro-n-[2-(difluoromethoxy)phenyl]-3-nitrobenzene-1-sulfonamide in scientific research. These include further study of the compound’s effects on the production of prostaglandins, further study of the compound’s effects on the growth of cancer cells, and further study of the compound’s effects on the activity of enzymes. Additionally, the compound could be used in the development of new pharmaceuticals and the development of new polymers. Finally, the compound could be used in the development of new dyes and the study of the structure and function of proteins.

Synthesis Methods

4-Chloro-n-[2-(difluoromethoxy)phenyl]-3-nitrobenzene-1-sulfonamide can be synthesized using a variety of methods. The most common method involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with 2-(difluoromethoxy)phenol in the presence of sodium hydroxide. This reaction produces 4-Chloro-n-[2-(difluoromethoxy)phenyl]-3-nitrobenzene-1-sulfonamide in a yield of up to 97%. Other methods for synthesizing 4-Chloro-n-[2-(difluoromethoxy)phenyl]-3-nitrobenzene-1-sulfonamide include the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with 2-(difluoromethoxy)phenylhydrazine, the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with 2-(difluoromethoxy)phenylhydrazide, and the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with 2-(difluoromethoxy)phenylhydrazone.

properties

IUPAC Name

4-chloro-N-[2-(difluoromethoxy)phenyl]-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2N2O5S/c14-9-6-5-8(7-11(9)18(19)20)24(21,22)17-10-3-1-2-4-12(10)23-13(15)16/h1-7,13,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDUXAMNOKDOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80410320
Record name ZINC07159026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80410320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-n-[2-(difluoromethoxy)phenyl]-3-nitrobenzene-1-sulfonamide

CAS RN

5527-81-1
Record name ZINC07159026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80410320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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